Compound Description: ABT-737 is a potent B-cell lymphoma-2 (Bcl-2) family inhibitor. Research suggests that combining ABT-737 with PI3K/Akt inhibitors like NVP-BKM120 enhances its pro-apoptotic effects in glioma cells. []
Relevance: While ABT-737 differs significantly in overall structure from 4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide, it highlights the exploration of combination therapies with kinase inhibitors. This suggests potential research avenues exploring 4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide alongside other targeted agents. []
Compound Description: NVP-BKM120 is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K)/Akt. Studies show synergy between NVP-BKM120 and the Bcl-2 family inhibitor ABT-737 in inducing apoptosis in glioma cells, suggesting potential benefits of combining kinase inhibitors with other targeted therapies. []
Compound Description: Osanetant is a neurokinin 3 receptor antagonist that has shown potential in treating symptoms of schizophrenia in clinical trials. Studies using osanetant have identified crucial molecular determinants within the neurokinin B (NKB) binding pocket. []
Relevance: Osanetant shares a substituted piperidine moiety with 4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide. Although their targets differ, understanding how these shared structural elements influence binding within their respective targets could provide valuable insights for drug design. []
Compound Description: Similar to osanetant, talnetant is a neurokinin 3 receptor antagonist investigated for its potential in treating schizophrenia. Research on talnetant binding has helped elucidate key residues within the neurokinin B binding pocket. []
Relevance: While talnetant lacks the piperidine ring system present in both osanetant and 4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide, its shared target with osanetant makes it indirectly relevant. Comparing the binding characteristics and structure-activity relationships of these compounds within the context of the neurokinin 3 receptor could provide valuable insights for developing novel ligands. []
Compound Description: Me-Talnetant is a derivative of talnetant, also acting as a neurokinin 3 receptor antagonist. Studies utilizing Me-Talnetant have provided crucial data regarding the binding pocket of this receptor, especially in comparison to osanetant. []
Compound Description: RO49085940 belongs to a distinct chemical class compared to the previously mentioned neurokinin 3 receptor antagonists, yet it also demonstrates binding affinity for this receptor. Importantly, mutations within the binding pocket that abolish the activity of Me-Talnetant and Osanetant have been shown to significantly increase the binding affinity of RO49085940. []
Relevance: This compound highlights the complexity of drug-target interactions, where seemingly small structural changes or the introduction of novel scaffolds can dramatically alter binding profiles. While RO49085940 is not a direct structural analogue of 4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide, it emphasizes the importance of exploring a range of chemical modifications when investigating structure-activity relationships. []
Compound Description: V1801 is a gefitinib analog shown to induce apoptosis in lung cancer cells harboring the T790M EGFR mutation, a common mechanism of resistance to EGFR inhibitors. Despite moderate EGFR inhibitory activity, V1801 overcomes gefitinib resistance by upregulating the pro-apoptotic protein Noxa. []
Relevance: V1801 exhibits several structural similarities to 4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide, including the presence of a trifluoromethyl group and a piperidine ring. Although their primary targets differ, this shared structural motif might contribute to their biological activity. Further investigation into the structure-activity relationship of these compounds could guide the development of novel anticancer agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.